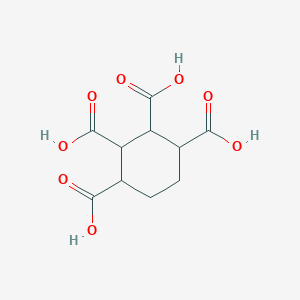
1-(2-Propoxyethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propoxyethoxy)butane is an organic compound with the molecular formula C9H20O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its relatively low boiling point of 184.905°C at 760 mmHg and a density of 0.844 g/cm³ .
Méthodes De Préparation
The synthesis of 1-(2-Propoxyethoxy)butane typically involves the reaction of 1-butanol with 2-propoxyethanol under acidic or basic conditions. The reaction can be catalyzed by strong acids like sulfuric acid or strong bases like sodium hydroxide. Industrial production methods often employ continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-(2-Propoxyethoxy)butane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-(2-Propoxyethoxy)butane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex ethers and alcohols.
Biology: The compound is utilized in the study of membrane permeability and as a model compound for understanding ether metabolism.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to dissolve both hydrophilic and hydrophobic substances.
Industry: It is employed in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(2-Propoxyethoxy)butane involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with various molecular targets .
Comparaison Avec Des Composés Similaires
1-(2-Propoxyethoxy)butane can be compared to other ethers such as:
1-(2-Ethoxyethoxy)butane: Similar in structure but with an ethoxy group instead of a propoxy group, leading to different physical properties and reactivity.
1-(2-Butoxyethoxy)butane: Contains a butoxy group, which affects its solubility and boiling point.
Diethylene glycol dibutyl ether: A more complex ether with two butyl groups, used in different industrial applications
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilic and hydrophobic characteristics, making it versatile in various applications.
Propriétés
Numéro CAS |
18854-58-5 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-(2-propoxyethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-11-9-8-10-6-4-2/h3-9H2,1-2H3 |
Clé InChI |
ZCBZQEYJWBUONO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



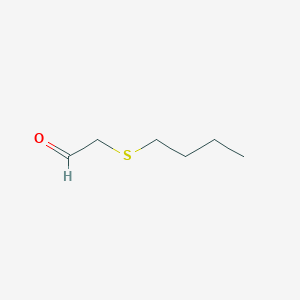
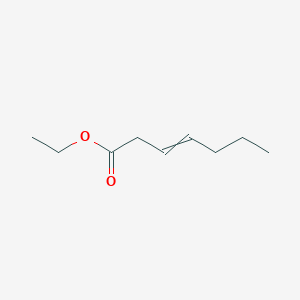
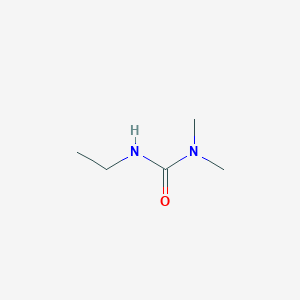
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
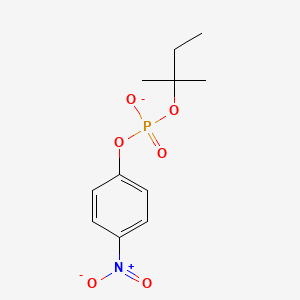
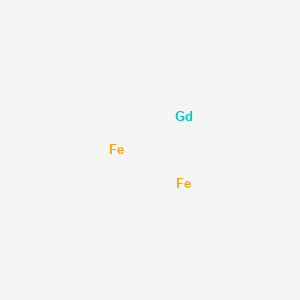
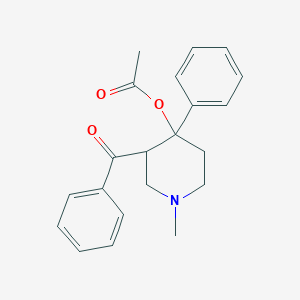

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
